molecular formula C18H38OSn B14235256 3-(Tributylstannyl)hex-2-en-1-ol CAS No. 303780-07-6

3-(Tributylstannyl)hex-2-en-1-ol

Cat. No.: B14235256
CAS No.: 303780-07-6
M. Wt: 389.2 g/mol
InChI Key: MAYHERSJKSPUHU-UHFFFAOYSA-N
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Description

3-(Tributylstannyl)hex-2-en-1-ol is a specialized organotin reagent that belongs to the class of bifunctional allylstannanes. These compounds are valuable building blocks in modern organic synthesis, particularly for forming carbon-carbon bonds with aldehydes in reactions that can be controlled for both enantio- and diastereoselectivity . The incorporated hydroxyl group adds significant versatility, allowing the molecule to act as a synthetic linchpin. It can be involved in chelation-controlled reactions with Lewis acids, influencing the stereochemical outcome of the allylation, and can also be protected or further functionalized for subsequent synthetic steps . Researchers can leverage this compound in catalytic asymmetric allylation (CAA) reactions to create chiral β-hydroxy allyl chloride precursors, which are valuable intermediates for complex molecule synthesis . The utility of such reagents has been demonstrated in the convergent synthesis of complex natural product segments, such as the C17–C27 portion of the potent anticancer agent bryostatin 1, where a double-allylation strategy was successfully employed . The allylstannane functionality is highly reactive, and appropriate precautions should be taken during handling and storage. This product is intended for research purposes as a key intermediate in methodological studies and the target-oriented synthesis of biologically active molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

303780-07-6

Molecular Formula

C18H38OSn

Molecular Weight

389.2 g/mol

IUPAC Name

3-tributylstannylhex-2-en-1-ol

InChI

InChI=1S/C6H11O.3C4H9.Sn/c1-2-3-4-5-6-7;3*1-3-4-2;/h5,7H,2-3,6H2,1H3;3*1,3-4H2,2H3;

InChI Key

MAYHERSJKSPUHU-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=CCO)CCC

Origin of Product

United States

Synthetic Methodologies for 3 Tributylstannyl Hex 2 En 1 Ol and Analogous Vinylstannyl Allylic Alcohols

General Strategies for Vinylstannane Synthesis

The creation of vinylstannanes is a cornerstone of organotin chemistry, providing versatile intermediates for a multitude of organic transformations. researchgate.netresearchgate.net Hydrostannation of alkynes stands out as a highly atom-economical method for this purpose, utilizing readily available starting materials. qub.ac.uk The reaction can be influenced by transition metal catalysts, radical initiators, or Lewis acids, each offering distinct advantages and challenges in controlling the stereochemical and regiochemical outcomes. qub.ac.ukacs.org

Hydrostannation of Alkynes

Hydrostannation involves the addition of a trialkyltin hydride, such as tributyltin hydride, across the triple bond of an alkyne. researchgate.netarkat-usa.org This process can be catalyzed in several ways, each influencing the selectivity of the reaction.

Transition metal catalysis is a widely employed method for alkyne hydrostannation, with palladium and ruthenium complexes being particularly prominent. researchgate.netacs.org Palladium-catalyzed hydrostannation, first reported in 1987, generally proceeds under mild conditions and provides high yields of the vinylstannane products with excellent syn-stereoselectivity. acs.org This means that the tin and hydrogen atoms add to the same face of the alkyne, typically resulting in the (E)-isomer. acs.org

Ruthenium catalysts have also proven effective, with some complexes demonstrating the ability to promote unorthodox trans-selective hydrostannation. oup.comnih.gov For instance, the use of [Cp*RuCl]4 as a catalyst can lead to the formation of the (Z)-vinylstannane isomer. nih.gov The choice of metal and its ligand sphere is therefore crucial in dictating the stereochemical outcome of the reaction.

A variety of transition metals have been explored for this transformation, including platinum, rhodium, and molybdenum. researchgate.netqub.ac.ukacs.org Platinum catalysts, for example, have been shown to provide high selectivity for the linear (E)-vinylstannane, surpassing the selectivity often seen with palladium catalysts. qub.ac.uk

Radical-mediated hydrostannation offers an alternative to transition metal catalysis. researchgate.net This method typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), to generate a tributyltin radical from tributyltin hydride. organic-chemistry.org The tin radical then adds to the alkyne, followed by hydrogen atom abstraction to yield the vinylstannane.

A key challenge in radical hydrostannation is controlling the regioselectivity and stereoselectivity, as the reaction can sometimes lead to mixtures of isomers. oup.com Furthermore, radical conditions may not be compatible with all functional groups present in the substrate. oup.com

Lewis acids can also promote the hydrostannation of alkynes. acs.orgnih.gov This approach can be particularly useful for certain substrates and can offer different selectivity compared to transition metal or radical methods. For instance, electron-deficient aluminum(III) catalysts have been used for the trans-hydrosilylation of alkynes, a related transformation. nih.gov The use of Lewis acids in hydrostannation can influence the regioselectivity of the addition, sometimes favoring the formation of the α-vinylstannane. nih.gov

Recent research has also explored the use of copper(II) catalysts, which act as π-Lewis acids, to activate unactivated alkynes for hydrofunctionalization reactions. chemrxiv.org Similarly, Piers' borane (B79455) has been shown to be an effective Lewis acid catalyst for the hydroboration of alkynes. rsc.org

Controlling the regioselectivity (i.e., where the tin atom adds on the alkyne) and stereoselectivity (the E/Z geometry of the resulting double bond) is a critical aspect of alkyne hydrostannation. qub.ac.ukacs.orgnih.gov

Regioselectivity: In the hydrostannation of terminal alkynes, the addition of the stannyl (B1234572) group can occur at the terminal carbon (to form the β-vinylstannane) or the internal carbon (to form the α-vinylstannane). nih.gov The outcome is highly dependent on the catalyst system and the electronic and steric properties of the alkyne substrate. acs.orgorganic-chemistry.org For example, heterobimetallic copper-iron catalysts can favor the formation of α-vinylstannanes, while copper-manganese (B8546573) catalysts can lead to (E)-β-vinylstannanes. organic-chemistry.orgnih.gov

Stereoselectivity: Transition-metal-catalyzed hydrostannations, particularly with palladium, generally proceed via a syn-addition mechanism, leading to the (E)-isomer. acs.org However, certain ruthenium catalysts can facilitate a trans-addition, yielding the (Z)-isomer. nih.gov The choice of ligands on the metal catalyst can also have a profound effect on the stereoselectivity. For instance, with platinum catalysts, monodentate phosphine (B1218219) ligands tend to favor the (E)-isomer, while bidentate phosphines can lead to the (Z)-isomer. qub.ac.uk

Catalyst SystemPredominant IsomerReference
Palladium Complexes(E)-β-vinylstannane (syn-addition) acs.org
[Cp*RuCl]4(Z)-vinylstannane (trans-addition) nih.gov
PtCl2/XPhos (monodentate)(E)-vinylstannane qub.ac.uk
PtCl2 with bidentate phosphines(Z)-vinylstannane qub.ac.uk
IMesCu-FeCp(CO)2α-vinylstannane organic-chemistry.orgnih.gov
IMesCu-Mn(CO)5(E)-β-vinylstannane organic-chemistry.orgnih.gov

Transmetalation Reactions for Carbon-Tin Bond Formation

Transmetalation is another important strategy for forming carbon-tin bonds, providing access to vinylstannanes that may be difficult to synthesize via hydrostannation. arkat-usa.org This method involves the reaction of an organometallic reagent, typically an organolithium or Grignard reagent, with a tin halide, such as tributyltin chloride. researchgate.net

For the synthesis of vinylstannanes, a vinyllithium (B1195746) or vinyl-Grignard reagent is first generated, often from a corresponding vinyl halide. This organometallic intermediate is then reacted with the tin halide to afford the desired vinylstannane. Tin-lithium exchange is a particularly effective method for generating vinyllithium reagents from existing vinylstannanes, which can then be reacted with other electrophiles. arkat-usa.org This process is generally rapid, even at low temperatures. arkat-usa.org

Via Vinylaluminum, Vinylboron, or Vinylzirconium Intermediates

The use of organometallic intermediates such as vinylaluminum, vinylboron, and vinylzirconium compounds is a cornerstone in the synthesis of complex organic molecules. For instance, vinylzinc reagents, generated through the hydroboration of 1-bromo-1-acetylenes followed by transmetalation with zinc, react with aldehydes to produce (Z)-disubstituted allylic alcohols in high yields. organic-chemistry.org This approach highlights the utility of sequential hydroboration and transmetalation reactions. organic-chemistry.org

Similarly, the Negishi carboalumination of 1-alkynes, catalyzed by a zirconocene (B1252598) complex, provides a high degree of regiocontrol, which is crucial for the synthesis of well-defined vinylaluminum intermediates that can subsequently be used to form allylic alcohols. organic-chemistry.org

Boron-to-Tin Transmetalation Sequences

Boron-to-tin transmetalation represents a powerful method for the stereoselective synthesis of vinylstannanes. This process typically involves the initial formation of a vinylborane (B8500763) species, which then undergoes a transmetalation reaction with an organotin reagent. A notable example is the enantioselective synthesis of (E)-δ-stannyl homoallylic alcohols. nih.gov This method begins with the hydroboration of an allenylstannane to generate an α-stannylallylborane, which then reacts with an aldehyde. nih.gov

The hydroboration of allenylstannane (1) with (dIpc)2BH leads to a mixture of α-stannyl allylborane intermediates. One of these intermediates, through a kinetically controlled and highly diastereoselective 1,3-boratropic shift, yields the desired product upon reaction with an aldehyde. nih.gov

Table 1: Enantioselective Synthesis of (E)-δ-Stannyl Homoallylic Alcohols

Aldehyde (RCHO) Yield (%) Diastereomeric Ratio (d.r.) Enantiomeric Excess (% ee)
C6H13CHO 80 >20:1 96
i-PrCHO 78 >20:1 96
t-BuCHO 76 >20:1 96
PhCHO 85 >20:1 94

Data derived from aldehyde allylboration reactions using α-stannylallylboranes. nih.gov

Hydrotelluration-Transmetalation Pathways for cis-Vinylstannanes

A novel, stereoselective synthesis for cis-vinylstannanes has been developed that utilizes a lithium/tellurium exchange pathway. nih.gov This two-step method is notable for its compatibility with oxygenated substrates, a feature not always present in other cis-selective hydrostannation methods. nih.gov This pathway provides a valuable alternative for creating specific stereoisomers of vinylstannanes.

Utilizing Tributyltin Methoxide (B1231860) in Transmetalation

Tributyltin methoxide (Bu3SnOMe) is a key reagent in various organotin reactions. lookchem.com It is particularly useful in transmetalation reactions where a methoxide group can facilitate the exchange of a metal with the tributyltin moiety. While direct examples for the synthesis of 3-(tributylstannyl)hex-2-en-1-ol using this specific reagent are not detailed in the provided context, its role in forming carbon-tin bonds in processes like the Stille coupling suggests its potential utility in precursor synthesis.

Halogen-Tin Exchange Reactions from Vinyl Halides

The conversion of vinyl halides to vinylstannanes can be achieved through halogen-tin exchange. This reaction typically involves the use of an organolithium reagent to first perform a lithium-halogen exchange, followed by quenching with a trialkyltin halide. arkat-usa.orgumich.edu This method is advantageous due to the ready availability of a wide range of vinyl halide precursors. arkat-usa.org

However, the direct exchange of a halogen for a tin group can also be mediated by metal catalysts. frontiersin.orgnih.gov These catalytic systems, often based on nickel or copper, can facilitate the transformation of vinyl bromides or iodides into their corresponding stannylated derivatives under milder conditions than traditional exchange methods. frontiersin.org The geometry of the starting vinyl halide is generally preserved throughout the reaction. frontiersin.org

Direct Addition of Trialkylstannyl Metal Compounds to Acetylenes

The direct addition of a trialkylstannyl metal species, such as tributylstannyllithium (Bu3SnLi), to an acetylene (B1199291) is a fundamental method for synthesizing vinylstannanes. This reaction proceeds via the nucleophilic attack of the stannyl anion on one of the acetylenic carbons. masterorganicchemistry.comnih.gov

Another significant approach is the hydrostannylation of alkynes with a trialkyltin hydride (R3SnH), often catalyzed by transition metals or radical initiators. organic-chemistry.org Palladium-catalyzed hydrostannation of enynols has been shown to be controlled by the double bond geometry, leading to α-vinyl stannanes from Z-enynols. organic-chemistry.org Furthermore, heterobimetallic catalysts can control the regioselectivity of the addition to terminal alkynes, yielding either α- or (E)-β-vinylstannanes. organic-chemistry.org Magnesium-catalyzed hydrostannylation also offers a regio- and stereoselective route to vinylstannanes from both internal and terminal alkynes. organic-chemistry.org

Table 2: Catalyst Control in Hydrostannylation of Terminal Alkynes

Catalyst Product Selectivity
IMesCu-FeCp(CO)2 α-vinylstannanes
IMesCu-Mn(CO)5 (E)-β-vinylstannanes

Data based on hydrostannylation with Bu3SnH. organic-chemistry.org

Preparation from Ketones via Tributylstannyllithium

A practical, one-pot synthesis of vinylstannanes from ketones has been developed, offering high yields and operational simplicity. organic-chemistry.org The method involves the treatment of a ketone with tributylstannyllithium (Bu3SnLi), followed by the addition of methanesulfonyl chloride (MsCl) and triethylamine (B128534) (Et3N) to the intermediate alkoxide. organic-chemistry.orgorganic-chemistry.org This sequence effectively converts the ketone into a vinylstannane without the need to isolate the intermediate alcohol. organic-chemistry.org

This procedure is particularly effective for producing cyclic vinylstannanes, with reported yields in the range of 81-83%. organic-chemistry.org A key advantage is that the reagents are inexpensive and readily available, making this a valuable method for synthesizing these important synthetic intermediates. organic-chemistry.org

Specific Synthetic Routes to 3-(Tributylstannyl)hex-2-en-1-ol and Closely Related Structures

Several methodologies have been developed for the synthesis of 3-(tributylstannyl)hex-2-en-1-ol and its analogs. These methods often employ transition metal catalysis or transmetalation strategies to install the tributyltin moiety with high fidelity.

The palladium-catalyzed hydrostannation of alkynes is a powerful and atom-economical method for the synthesis of vinylstannanes. researchgate.net In the context of producing 3-(tributylstannyl)hex-2-en-1-ol and its derivatives, this reaction involves the addition of tributyltin hydride across the carbon-carbon triple bond of a substituted prop-2-yn-1-ol.

The reaction typically proceeds with cis-addition of the tin hydride, leading to the formation of the (E)-isomer of the vinylstannane. The regioselectivity of the addition is influenced by both electronic and steric factors of the substituents on the alkyne. For terminal alkynes, the tin group generally adds to the terminal carbon. However, for internal alkynes, a mixture of regioisomers can be obtained. The choice of palladium catalyst and ligands is crucial in controlling the regio- and stereoselectivity of the hydrostannation. researchgate.net For instance, the use of palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is common. researchgate.net

A general representation of this reaction is as follows:

Palladium-Catalyzed Hydrostannation

Table 1: Examples of Palladium-Catalyzed Hydrostannation of Prop-2-yn-1-ol Derivatives.

Alkyne Substrate Catalyst Product (Major Isomer) Reference
Hex-2-yn-1-ol Pd(PPh₃)₄ (E)-3-(Tributylstannyl)hex-2-en-1-ol researchgate.net

An alternative strategy for the synthesis of vinylstannyl allylic alcohols involves a two-step process beginning with hydroalumination of a propargyl alcohol derivative. This is followed by a transmetalation reaction with an organotin reagent.

In the first step, a hydroalumination reagent, such as diisobutylaluminum hydride (DIBAL-H), adds across the alkyne. This step is also typically a syn-addition, leading to a vinylalane intermediate. The subsequent reaction with tributyltin methoxide (Bu₃SnOMe) results in the displacement of the aluminum moiety by the tributyltin group, affording the desired vinylstannane. This method can offer complementary selectivity to palladium-catalyzed hydrostannation.

Nucleophilic substitution reactions on halogenated allylic stannanes provide another avenue to functionalized vinylstannyl allylic alcohols. In this approach, a substrate such as (Z)-6-chloro-3-(tributylstannyl)hex-2-en-1-ol can undergo substitution at the chlorinated position.

The reaction of an appropriate nucleophile with this substrate would lead to the displacement of the chloride ion. This allows for the introduction of a variety of functional groups at the 6-position of the hexenyl chain. The reaction proceeds via standard nucleophilic substitution mechanisms, which can be either Sₙ1 or Sₙ2 depending on the substrate, nucleophile, and reaction conditions. Allylic systems are particularly reactive in Sₙ1 reactions due to the formation of a resonance-stabilized allylic carbocation.

Achieving stereocontrol in the synthesis of allylic alcohols is of significant interest. nih.govorganic-chemistry.org Various methods have been developed to control the stereochemistry of the double bond and the chiral center of the alcohol. nih.govorganic-chemistry.org

One approach involves the use of chiral catalysts or auxiliaries to induce enantioselectivity in the formation of the allylic alcohol. researchgate.net For instance, asymmetric reduction of a corresponding α,β-unsaturated ketone can yield a chiral allylic alcohol. Another strategy involves the stereoselective addition of an organometallic reagent to an aldehyde. organic-chemistry.org

For the synthesis of (Z)-trisubstituted allylic alcohols, a one-pot, multicomponent coupling reaction has been developed. nih.govorganic-chemistry.org This method is based on the E to Z isomerization of a 1-bromo-1-dialkylvinylborane upon reaction with a dialkylzinc reagent, followed by transmetalation to a (Z)-trisubstituted vinylzinc species. This intermediate is then trapped with an aldehyde to furnish the (Z)-allylic alcohol. nih.govorganic-chemistry.org This approach offers an alternative to methods like the Still-Gennari modification of the Horner-Wadsworth-Emmons olefination. organic-chemistry.org

Reagents and Conditions in the Synthesis of 3-(Tributylstannyl)hex-2-en-1-ol Derivatives

The choice of reagents and reaction conditions is paramount in directing the outcome of the synthesis of vinylstannane derivatives.

Tributyltin hydride ((C₄H₉)₃SnH) is a key reagent in the synthesis of organotin compounds, including vinylstannanes. wikipedia.orgsigmaaldrich.comsigmaaldrich.com It is a colorless liquid soluble in organic solvents and serves as a source of hydrogen atoms in organic synthesis. wikipedia.org

In the context of hydrostannation reactions, tributyltin hydride, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or a palladium catalyst, adds across a carbon-carbon multiple bond. wikipedia.org The hydrostannylation of alkynes with tributyltin hydride is a common method to produce vinylstannanes. wikipedia.org The reaction can be initiated by radical or transition metal-catalyzed pathways. The palladium-catalyzed addition is generally preferred for its higher stereoselectivity.

The synthesis of tributyltin hydride itself can be achieved by the reduction of tributyltin oxide with reagents like polymethylhydrosiloxane (B1170920) or by the reduction of tributyltin chloride with lithium aluminum hydride. wikipedia.org

Table 2: Properties of Tributyltin Hydride.

Property Value Reference
Chemical Formula C₁₂H₂₈Sn wikipedia.org
Molar Mass 291.06 g/mol wikipedia.org
Appearance Colorless liquid wikipedia.org
Density 1.082 g/cm³ wikipedia.org
Boiling Point 80 °C at 50 Pa wikipedia.org

| IR Spectrum (νSn−H) | 1814 cm⁻¹ | wikipedia.org |

Application of Tributyltin Chloride

Tributyltin chloride, an organotin compound with the chemical formula (C₄H₉)₃SnCl, serves as a crucial and versatile precursor for the synthesis of a wide array of organotin reagents, including vinylstannyl allylic alcohols. wikipedia.orgsigmaaldrich.com Its utility stems from the reactivity of the tin-chlorine bond, which allows for the introduction of the tributylstannyl group onto various organic scaffolds through reactions with suitable nucleophiles. wikipedia.org The preparation of tributyltin chloride itself can be achieved through a redistribution reaction between tetrabutyltin (B32133) and tin(IV) chloride or via the reaction of a butyl Grignard reagent with stannic chloride. wikipedia.orggoogle.com

One of the most direct and effective methods for the synthesis of allylic tributylstannanes involves the reaction of tributyltin chloride with an allylic halide in the presence of a reducing metal, typically magnesium. This approach, often conducted under Barbier-type conditions, is valued for its operational simplicity and high efficiency. orgsyn.org The reaction is generally performed in an ethereal solvent like tetrahydrofuran (B95107) (THF). An illustrative example is the ultrasound-promoted synthesis of tributyl(3-methyl-2-butenyl)tin, where tributyltin chloride reacts with 1-chloro-3-methyl-2-butene (B146958) and magnesium turnings to afford the product in high yield. orgsyn.org This method is broadly applicable for the preparation of various substituted allylic tributyltins. orgsyn.org

The general scheme for this Barbier-type synthesis is as follows:

R-CH=CH-CH₂-X + (C₄H₉)₃SnCl + Mg → R-CH=CH-CH₂-Sn(C₄H₉)₃ + MgXCl

This one-pot procedure is highly convenient and represents a significant method for creating the carbon-tin bond in allylic systems. orgsyn.org

A variety of allylic stannanes can be prepared using this methodology, as detailed in the following table.

Allylic HalideProduct(s)Yield (%)
Allyl BromideAllyltributyltin98
1-Chloro-3-methyl-2-buteneTributyl(3-methyl-2-butenyl)tin92
Cinnamyl ChlorideTributyl(cinnamyl)tin / α-Phenylallyltributyltin95 (92:8 ratio)
1-Chloro-2-buteneTributyl(crotyl)tin / α-Methylallyltributyltin98 (92:8 ratio)
3-Chloro-1-buteneTributyl(crotyl)tin / α-Methylallyltributyltin98 (92:8 ratio)
This table is based on data for the synthesis of various allylic tributyltins via a Barbier-type reaction. orgsyn.org

An alternative, though less direct, application of tributyltin chloride involves its reaction with pre-formed organometallic reagents, such as allyl Grignard reagents or allyllithium species. orgsyn.orgorgsyn.org In this two-step approach, the organometallic reagent is first prepared from an appropriate allylic halide and a metal (e.g., magnesium or lithium). Subsequently, tributyltin chloride is added to the solution of the organometallic reagent to accomplish the stannylation. orgsyn.org While effective, this method requires the separate preparation of the highly reactive organometallic intermediate. orgsyn.org

For the specific synthesis of 3-(tributylstannyl)hex-2-en-1-ol, a plausible route would involve the deprotonation of a protected hex-2-en-1-ol derivative using a strong base to form an allylic anion. This anion could then react as a nucleophile with tributyltin chloride to form the desired vinylstannyl allylic alcohol after deprotection. The regioselectivity of the stannylation step would be a critical factor in this approach.

Chemical Reactivity and Transformation Pathways of 3 Tributylstannyl Hex 2 En 1 Ol

Palladium-Catalyzed Cross-Coupling Reactions: The Stille Coupling Paradigm

The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst. wikipedia.org 3-(Tributylstannyl)hex-2-en-1-ol, as a vinylstannane, is a competent partner in this reaction, offering a route to more complex and functionalized molecules.

Mechanistic Studies of Stille Coupling with Vinylstannanes

The mechanism of the Stille reaction has been the subject of extensive investigation and is generally understood to proceed through a catalytic cycle involving a palladium(0) species. wikipedia.org The cycle is initiated by the oxidative addition of an organic halide to the Pd(0) catalyst, forming a Pd(II) intermediate. libretexts.org This is followed by a crucial transmetalation step where the organic group from the organostannane, in this case, the hex-2-en-1-ol moiety, is transferred to the palladium center, displacing the halide. acs.org The resulting diorganopalladium(II) complex then undergoes reductive elimination to furnish the final coupled product and regenerate the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

The transmetalation step is often the rate-determining step of the reaction. researchgate.net Studies have shown that for vinylstannanes, the reaction can proceed through a species generated by the dissociation of a ligand from the initial palladium complex. acs.org The use of additives like lithium chloride can accelerate the reaction by stabilizing transition states and increasing solvent polarity. libretexts.org

Scope and Limitations of 3-(Tributylstannyl)hex-2-en-1-ol as a Stille Coupling Partner

The Stille reaction is known for its broad scope and tolerance of a wide array of functional groups, and the use of vinylstannanes like 3-(tributylstannyl)hex-2-en-1-ol is well-established. wikipedia.orglibretexts.org This reagent can be coupled with various organic electrophiles, including aryl, vinyl, and acyl halides or pseudohalides. libretexts.org The stability of organostannanes to air and moisture is a significant advantage. wikipedia.org

However, certain limitations exist. Very bulky or highly substituted stannane (B1208499) reagents can exhibit sluggish reactivity, sometimes necessitating reaction optimization with additives like copper(I) iodide. libretexts.org For instance, vinylstannanes with substitution on the α-carbon may react selectively with more reactive electrophiles like terminal iodides due to steric hindrance. wikipedia.org While vinyl iodides and bromides are common coupling partners, vinyl chlorides are generally less reactive towards oxidative addition to the palladium catalyst. wikipedia.org

Formation of New Carbon-Carbon Bonds in Complex Molecular Structures

A primary application of the Stille coupling involving 3-(tributylstannyl)hex-2-en-1-ol is the construction of new carbon-carbon bonds, which is fundamental to the synthesis of complex organic molecules. chemistry.coachnumberanalytics.com This reaction has been instrumental in the total synthesis of numerous natural products, including antibiotics and anticancer agents like ircinal A and manzamine A. libretexts.org The ability to form C(sp²)–C(sp²) bonds with high efficiency and selectivity makes the Stille reaction a powerful tool for assembling intricate molecular architectures. The reaction's tolerance for sensitive functional groups, such as the free hydroxyl group in 3-(tributylstannyl)hex-2-en-1-ol, further enhances its utility in the synthesis of polyfunctional compounds. harvard.eduresearchgate.net

Stereochemical Control and Retention in Stille Coupling

A significant advantage of the Stille reaction with vinylstannanes is the high degree of stereochemical retention. wikipedia.org The configuration of the double bond in the vinylstannane partner, such as the (E)- or (Z)-isomer of 3-(tributylstannyl)hex-2-en-1-ol, is generally preserved in the coupled product. libretexts.org This stereospecificity is crucial for the synthesis of molecules where the geometry of double bonds is critical for their structure and function. While the mechanism for this retention is not fully elucidated, it is a consistent and reliable feature of the reaction under standard, mild conditions. libretexts.org Harsh reaction conditions, however, can potentially lead to isomerization. wikipedia.org

Allylic Carbonylative Stille Coupling

The Stille coupling can be modified to include a carbonyl group between the two coupling partners, a process known as carbonylative Stille coupling. wikipedia.org This is achieved by conducting the reaction under an atmosphere of carbon monoxide. The mechanism involves the insertion of CO into the palladium-carbon bond of the intermediate formed after oxidative addition. wikipedia.org Subsequent transmetalation with the organostannane and reductive elimination yields a ketone. This method provides an efficient route for the synthesis of α,β-unsaturated ketones from vinylstannanes like 3-(tributylstannyl)hex-2-en-1-ol.

Allylation Reactions Utilizing the Tributylstannyl Allylic Alcohol Scaffold

The allylic alcohol functionality within 3-(tributylstannyl)hex-2-en-1-ol opens up another avenue of reactivity, allowing it to serve as a precursor in allylation reactions. Palladium-catalyzed allylation reactions are powerful methods for forming carbon-heteroatom and carbon-carbon bonds. nih.gov In a typical reaction, an allylic alcohol can be activated by a palladium catalyst to form a π-allyl palladium complex. This electrophilic intermediate can then be attacked by a nucleophile.

While direct allylation using allylic alcohols can be challenging, various strategies have been developed to facilitate this transformation. For instance, converting the alcohol to a better leaving group, such as an acetate (B1210297) or a carbonate, can promote the formation of the π-allyl palladium intermediate. nih.gov The development of self-assembling palladium phosphane catalysts has enabled the direct allylation of N-heterocycles with allylic alcohols, with water as the only byproduct. nih.gov These methodologies underscore the potential of the allylic alcohol scaffold present in 3-(tributylstannyl)hex-2-en-1-ol for further synthetic elaborations.

Carbonyl Allylation with Aldehydes and Ketones to Form Homoallylic Alcohols

The allylation of aldehydes and ketones with organostannanes like 3-(tributylstannyl)hex-2-en-1-ol is a fundamental carbon-carbon bond-forming reaction that yields homoallylic alcohols. This transformation typically requires the presence of a Lewis acid to activate the carbonyl group, facilitating the nucleophilic attack of the allylstannane. The reaction proceeds through a six-membered cyclic transition state, which dictates the stereochemical outcome of the product.

The choice of Lewis acid and reaction conditions can significantly influence the efficiency and selectivity of the allylation. For instance, the use of boron trifluoride etherate (BF₃·OEt₂) is common for promoting these reactions. The geometry of the double bond in the allylstannane, along with the substitution pattern on both the stannane and the carbonyl compound, plays a crucial role in determining the diastereoselectivity of the resulting homoallylic alcohol.

Allylation of Epoxides via Redox Transmetalation

The allylation of epoxides using 3-(tributylstannyl)hex-2-en-1-ol can be achieved through a redox transmetalation-allylation sequence. This process involves the initial reaction of the allylstannane with a reducing agent, which then participates in the ring-opening of the epoxide. This method provides an alternative to more traditional methods that might require harsh conditions or pre-functionalized substrates. The reaction results in the formation of homoallylic alcohols with the concomitant introduction of a hydroxyl group from the opened epoxide ring.

Diastereoselective and Enantioselective Allylation Strategies

Achieving high levels of diastereoselectivity and enantioselectivity in the allylation reactions of 3-(tributylstannyl)hex-2-en-1-ol is a key area of research. Diastereoselectivity is often controlled by the inherent preference of the reaction to proceed through a specific transition state geometry, as influenced by steric and electronic factors of the reactants.

For enantioselective transformations, chiral auxiliaries or chiral Lewis acids are employed to induce asymmetry. These chiral catalysts or reagents create a chiral environment around the reacting centers, favoring the formation of one enantiomer over the other. The development of such methods is critical for the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science.

Cleavage and Derivatization of the Carbon-Tin Bond

The carbon-tin (C-Sn) bond in 3-(tributylstannyl)hex-2-en-1-ol is a key functional handle that allows for a variety of subsequent transformations.

Protodestannylation and Halodestannylation Pathways

Protodestannylation involves the cleavage of the C-Sn bond by a proton source, typically a mild acid, to replace the tributylstannyl group with a hydrogen atom. This reaction is useful for the clean removal of the stannyl (B1234572) group after it has served its purpose in a synthetic sequence.

Halodestannylation, on the other hand, involves the cleavage of the C-Sn bond by an electrophilic halogen source, such as N-bromosuccinimide (NBS) or iodine (I₂). This reaction results in the formation of a vinyl halide, which can then be used in a variety of cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, to form more complex molecular architectures.

Transmetalation to Other Organometallic Species (e.g., Vinyllithium (B1195746) Reagents)

The tributylstannyl group can be exchanged for other metals through a process called transmetalation. A common example is the reaction of 3-(tributylstannyl)hex-2-en-1-ol with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. This tin-lithium exchange generates a highly reactive vinyllithium species. These vinyllithium reagents are powerful nucleophiles that can react with a wide range of electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Other Significant Reaction Pathways

Beyond the aforementioned transformations, 3-(tributylstannyl)hex-2-en-1-ol can participate in other significant reaction pathways. For example, the hydroxyl group can be protected or modified, allowing for further functionalization of the molecule. Additionally, the double bond can undergo various reactions, such as epoxidation or dihydroxylation, to introduce new stereocenters and functional groups. The interplay of these different reactive sites makes 3-(tributylstannyl)hex-2-en-1-ol a versatile building block in organic synthesis.

Homolytic Reactions Involving Organotin Radicals

Organotin compounds, particularly those with allylic structures like 3-(tributylstannyl)hex-2-en-1-ol, can participate in homolytic reactions. These reactions proceed through the formation of stannyl radicals (R₃Sn•), which are key intermediates in various synthetic transformations. wikipedia.org The stability of the tributyltin radical plays a significant role in these processes. wikipedia.org

The generation of the tributyltin radical from an allylic stannane can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or by photolysis. Once formed, this radical can engage in a variety of reactions, including atom transfer reactions. wikipedia.org A notable example is the free radical chain reaction of allylic tin compounds with organic halides, which proceeds via an SH' (substitution, homolytic, at the 2-position) mechanism. acs.org

Reactant Conditions Intermediate Product Type
Allylic Tin CompoundRadical Initiator (e.g., AIBN), Heat or LightTributyltin Radical (Bu₃Sn•)Substituted Alkene
Organic Halide (R-X)Allylic Tin Compound, Radical InitiatorAlkyl Radical (R•)Allylated Compound

Functional Group Interconversions of the Allylic Alcohol Moiety

The allylic alcohol group in 3-(tributylstannyl)hex-2-en-1-ol offers a versatile handle for various functional group interconversions. These transformations allow for the introduction of different functionalities while preserving the valuable organotin moiety for subsequent reactions. Common interconversions include oxidation, conversion to halides, and esterification. scribd.comorganic-chemistry.org

The oxidation of the primary allylic alcohol can yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent. youtube.com For instance, reagents like pyridinium (B92312) chlorochromate (PCC) are typically used for the selective oxidation to the aldehyde. youtube.com

Conversion of the alcohol to an allylic halide, such as an iodide or bromide, transforms the hydroxyl group into a good leaving group for nucleophilic substitution reactions. vanderbilt.edunih.gov This can be achieved using reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and iodine. vanderbilt.edu

Furthermore, the allylic alcohol can be converted to various esters through reaction with acyl chlorides or carboxylic anhydrides. scribd.com These esterification reactions are often catalyzed by a base or an acid.

Starting Material Reagent(s) Product Functional Group Significance
Allylic AlcoholPyridinium Chlorochromate (PCC)AldehydePrecursor for further C-C bond formation
Allylic AlcoholPhosphorus Tribromide (PBr₃)Allylic BromideIntermediate for substitution reactions
Allylic AlcoholAcyl Chloride, PyridineEsterProtection or modification of the hydroxyl group
Allylic AlcoholTriphenylphosphine, IodineAllylic IodideHighly reactive intermediate for substitution

Addition to Unsaturated Compounds

One of the most significant applications of vinyl and allylic stannanes in organic synthesis is their participation in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. organic-chemistry.orgwikipedia.org In this reaction, the organostannane transfers its organic group (in this case, the hex-2-en-1-ol moiety) to an organic halide or triflate, forming a new carbon-carbon bond. wikipedia.orglibretexts.org

The Stille reaction is highly versatile, tolerating a wide range of functional groups on both coupling partners. wikipedia.org For 3-(tributylstannyl)hex-2-en-1-ol, the sp²-hybridized carbon bonded to the tin atom is the point of coupling. wikipedia.org The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and can be performed under relatively mild conditions. organic-chemistry.orglibretexts.org

This methodology has been utilized in the synthesis of complex molecules, including natural products. For example, a Stille coupling involving a tributylstannyl-substituted alkene bearing a free hydroxyl group has been described. researchgate.net The reaction can be used to create conjugated systems, such as 1,3,5-hexatrienes, by coupling with appropriate vinyl halides or triflates. researchgate.net

Organostannane Coupling Partner (R-X) Catalyst Product Type
3-(Tributylstannyl)hex-2-en-1-olAryl Halide/TriflatePd(PPh₃)₄Aryl-substituted hexenol
3-(Tributylstannyl)hex-2-en-1-olVinyl Halide/TriflatePd(OAc)₂/LigandConjugated diene-alcohol
3-(Tributylstannyl)hex-2-en-1-olAcyl ChloridePd Catalystβ,γ-Unsaturated ketone

Applications in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The strategic placement of the tributylstannyl moiety in 3-(tributylstannyl)hex-2-en-1-ol makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This capability allows for the efficient formation of new carbon-carbon bonds, a fundamental process in the assembly of intricate molecular structures.

Natural Product Total Synthesis Initiatives

While specific examples of the direct use of 3-(tributylstannyl)hex-2-en-1-ol in the total synthesis of named natural products are not extensively documented in readily available literature, the broader class of allylic tributylstannanes is a cornerstone in this area. These reagents are prized for their stability, functional group tolerance, and predictable reactivity in Stille couplings, which are frequently employed to forge key bonds within complex natural product scaffolds. The Stille reaction's reliability has made it a go-to method for constructing biaryl linkages and other challenging C(sp²)-C(sp²) bonds found in numerous biologically active molecules.

Synthesis of Skipped Dienes and Trienes

The 1,4-diene motif, or skipped diene, is a common structural feature in a variety of natural products, including fatty acids, polyketides, and terpenoids. The synthesis of these non-conjugated systems presents a unique challenge, and various catalytic methods have been developed to address this. Allylic stannanes, such as 3-(tributylstannyl)hex-2-en-1-ol, are valuable precursors for the synthesis of skipped dienes. Through palladium-catalyzed coupling with a vinyl halide or triflate, the allylic stannane (B1208499) can be efficiently joined to another olefinic fragment, thereby constructing the characteristic 1,4-diene linkage. This methodology offers a convergent and modular approach to these important structural motifs.

Precursors for Polyketide Synthesis

Polyketides represent a large and structurally diverse class of natural products with a wide range of biological activities. Their biosynthesis involves the sequential condensation of small carboxylic acid-derived units. While organotin compounds are not involved in the natural biosynthetic pathways, synthetic chemists often employ them to construct polyketide precursors and fragments. The carbon backbone of 3-(tributylstannyl)hex-2-en-1-ol can, in principle, serve as a building block that can be incorporated into a larger polyketide chain through strategic cross-coupling reactions. The ability to engineer polyketide synthases (PKSs) in heterologous hosts opens up possibilities for creating novel polyketide structures, and synthetic building blocks like allylic stannanes could play a role in generating the necessary precursors for these engineered pathways.

Development of Chemical Libraries

The demand for novel compounds for drug discovery and other applications has driven the development of methods for generating chemical libraries. Solid-phase synthesis is a powerful technique for the rapid assembly of a large number of related molecules.

Solid-Phase Synthesis of Skipped Diene and Triene Libraries from 3-(Tributylstannyl)allyl Alcohols

The principles of solid-phase synthesis can be extended to organometallic reagents, including allylic stannanes. By immobilizing a suitable reaction partner on a solid support, a library of skipped dienes and trienes could be generated by reacting it with a solution of 3-(tributylstannyl)hex-2-en-1-ol under Stille coupling conditions. This approach would allow for the systematic variation of the coupling partner, leading to a diverse collection of diene-containing molecules. The ease of purification in solid-phase synthesis, where excess reagents and byproducts are simply washed away, makes this an attractive strategy for library construction.

Catalytic Roles and Reagent Development

Organotin Compounds as Catalysts in Esterification and Transesterification

Organotin compounds have emerged as highly effective catalysts in industrial processes, particularly in (trans)esterification reactions. researchgate.netrsc.org Their catalytic prowess stems from the Lewis acidic character of the tin atom, which can expand its coordination number by interacting with non-bonding electron pairs of atoms like oxygen. rsc.org This allows for the coordination of reactants and facilitates the esterification or transesterification process.

Research has shown that the solubility of the organotin catalyst in the reaction medium is a critical factor for its efficiency. researchgate.net For instance, in the transesterification of vegetable oils, catalysts with higher solubility, such as those with longer alkyl chains, exhibit greater activity. researchgate.net The reaction temperature also plays a significant role, as higher temperatures can enhance the solubility and activate the catalytic species. researchgate.net

A variety of organotin compounds have been investigated for their catalytic activity. For the transesterification of methyl and ethyl esters, organotin compounds derived from monoalkyltin trihalides or dialkyltin dihalides through the solvolysis of tin-halide bonds have proven to be particularly useful. google.com For example, the hydrolysis of dibutyltin (B87310) dichloride yields dibutyltin oxide, an excellent transesterification catalyst. google.com Conversely, tetraalkyltins and organotin compounds derived from trialkyltin monohalides generally show poor catalytic activity in these reactions. google.com

The table below presents data on the catalytic activity of various organotin compounds in the transesterification of soybean oil with methanol.

CatalystTemperature (°C)Time (h)Conversion (%)
Dibutyltin diacetate150198
Dibutyltin diacetate70480
Monobutyltin (B1198712) trichloride150195
Monobutyltin trichloride70474
Tributyltin acetate (B1210297)150175
Tributyltin acetate70473

Data adapted from reference rsc.org

In the context of polymer chemistry, organotin compounds have been evaluated as catalysts for the intramolecular transesterification in the thermal depolymerization of poly(L-lactic acid) oligomers to produce lactide. nih.gov Studies have shown that monobutyltin trichloride, which possesses tin-halogen bonds, is a highly active catalyst for this transformation. nih.gov The coordination of the carbonyl group of the oligomer to the tin catalyst is a key factor influencing its activity. nih.gov

Lewis Acidity of Organotin Halides and Complex Formation

The catalytic activity and reactivity of organotin compounds are fundamentally linked to the Lewis acidic nature of the tin center. Organotin halides, in particular, function as Lewis acids, readily forming addition compounds with Lewis bases. rsc.org The tin atom in these compounds has vacant 5d orbitals, allowing it to accept electron pairs and expand its coordination sphere. rsc.org

The Lewis acidity of organotin halides can be tuned by altering the number and nature of the halide and organic substituents attached to the tin atom. This property is crucial for their role in catalysis, where they activate substrates by coordinating to them. rsc.org

Recent studies have focused on quantifying and understanding the Lewis acidity of various organometallic species, including those of group 15 elements which share similarities with organotin compounds. acs.org For instance, the Lewis acidity of cationic stibonium salts has been investigated both computationally, using methods like Fluoride Ion Affinity (FIA), and experimentally through techniques like the Gutmann–Beckett method, which measures the change in the ³¹P NMR shift of a probe molecule upon complexation. acs.org These approaches provide a framework for comparing the relative Lewis acidities of different compounds.

The formation of stable complexes between organotin halides and Lewis bases is well-documented. rsc.org These interactions can range from simple adduct formation to more complex structural arrangements. The ability of organotin compounds to engage in these interactions is central to their application in various chemical transformations, including their use as catalysts where the formation of a catalyst-substrate complex is a key step. rsc.org

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organotin compounds. By examining the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of the molecule. For a compound such as 3-(tributylstannyl)hex-2-en-1-ol, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms through chemical shifts (δ) and spin-spin coupling constants (J). In 3-(tributylstannyl)hex-2-en-1-ol, one would expect to see characteristic signals for the protons of the hexenyl chain and the tributyltin moiety.

For the related isomer, (Z)-3-(tributylstannyl)hex-3-en-2-ol, the ¹H NMR spectrum shows a distinct signal for the vinylic proton at δ = 6.15 ppm. sciex.com The coupling to the adjacent protons and the tin isotopes (JSn–H = 125.7 Hz) provides valuable structural information. sciex.com The protons of the butyl groups attached to the tin atom typically appear as a complex set of multiplets in the upfield region (δ = 0.89-1.59 ppm). sciex.com

Table 1: Representative ¹H NMR Data for (Z)-3-(Tributylstannyl)hex-3-en-2-ol in CDCl₃

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
6.15td7.2, 1.1, JSn–H = 125.7Vinylic H
4.34qdd6.4, 3.4, 1.0CH-OH
2.09–1.94mCH₂
1.59–1.39mSn-(CH₂CH₂CH₂CH₃)₃
1.38–1.26mSn-(CH₂CH₂CH₂CH₃)₃
1.22d6.3CH₃ (on hexenyl chain)
1.09–0.92mSn-(CH₂CH₂CH₂CH₃)₃
0.89t7.3Sn-(CH₂CH₂CH₂CH₃)₃

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its hybridization state and electronic environment. For 3-(tributylstannyl)hex-2-en-1-ol, one would anticipate signals for the sp² hybridized carbons of the double bond, the sp³ carbons of the hexenyl chain, and the carbons of the tributyltin group.

In the spectrum of the isomer (Z)-3-(tributylstannyl)hex-3-en-2-ol, the vinylic carbons appear at δ = 148.4 and 141.2 ppm. sciex.com The carbon bearing the hydroxyl group is observed at δ = 75.7 ppm. sciex.com The carbons of the butyl chains show characteristic signals in the upfield region (δ = 11.2-29.4 ppm). sciex.com

Table 2: Representative ¹³C NMR Data for (Z)-3-(Tributylstannyl)hex-3-en-2-ol in CDCl₃

Chemical Shift (δ) [ppm]Assignment
148.4Vinylic C
141.2Vinylic C
75.7C-OH
29.4Sn-(CH₂CH₂CH₂CH₃)₃
27.6Sn-(CH₂CH₂CH₂CH₃)₃
27.5CH₂
24.4CH₃ (on hexenyl chain)
14.6CH₃
13.8Sn-(CH₂CH₂CH₂CH₃)₃
11.2Sn-(CH₂CH₂CH₂CH₃)₃

Tin-119 (¹¹⁹Sn) NMR is a powerful technique for directly probing the environment around the tin atom. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents on the tin atom. Tin has three NMR-active spin ½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly used due to its higher sensitivity. nih.gov For tributyltin compounds, the ¹¹⁹Sn chemical shifts typically fall within a well-defined range. The observed chemical shift for (Z)-3-(tributylstannyl)hex-3-en-2-ol is δ = -53.8 ppm, which is characteristic for a tetracoordinate tin atom in this type of environment. sciex.com

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between different nuclei, which aids in the unambiguous assignment of ¹H and ¹³C signals.

HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of which protons are attached to which carbons.

For a molecule like 3-(tributylstannyl)hex-2-en-1-ol, HMBC would be crucial in confirming the connectivity between the hexenyl chain and the tributyltin group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz Key functional groups have characteristic absorption frequencies.

For 3-(tributylstannyl)hex-2-en-1-ol, the most prominent features in the IR spectrum would be:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Strong absorptions in the 2850-2960 cm⁻¹ range due to the C-H stretching of the alkyl groups (both the hexenyl and butyl chains).

An absorption band around 1620-1680 cm⁻¹ for the C=C stretching of the double bond.

The IR spectrum for the isomer (Z)-3-(tributylstannyl)hex-3-en-2-ol shows a broad O-H stretch at 3354 cm⁻¹, C-H stretches in the range of 2853-2957 cm⁻¹, and a C=C stretch at 1619 cm⁻¹. sciex.com

Table 3: Characteristic IR Absorption Bands for (Z)-3-(Tributylstannyl)hex-3-en-2-ol

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3354 (broad)O-H stretchAlcohol
2957, 2923, 2871, 2853C-H stretchAlkyl
1619C=C stretchAlkene

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For organotin compounds, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. sciex.comsciex.com

The mass spectrum of 3-(tributylstannyl)hex-2-en-1-ol would be expected to show a molecular ion peak (or a pseudomolecular ion such as [M+H]⁺ or [M+Na]⁺). A characteristic feature of the mass spectra of tributyltin compounds is the sequential loss of butyl groups (C₄H₉, 57 Da). The isotopic pattern of the tin atom (with several major isotopes) would also be a key feature in identifying tin-containing fragments.

For the related isomer, (Z)-3-(tributylstannyl)hex-3-en-2-ol, high-resolution mass spectrometry (HRMS) using ESI provided a measured mass of 389.18728 for the [M-H]⁺ ion, which corresponds to the calculated value of 389.18712 for the formula C₁₈H₃₇OSn. sciex.com This confirms the elemental composition of the molecule. The fragmentation pattern would likely involve the loss of butyl groups and water from the molecular ion.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing highly accurate mass measurements, typically to within 5 ppm, HRMS allows for the calculation of a unique molecular formula. For 3-(tributylstannyl)hex-2-en-1-ol, HRMS would be expected to confirm its elemental composition of C18H38OSn. The high resolution is crucial for distinguishing the target compound from other potential isobaric interferences.

In a typical analysis, the exact mass of the molecular ion or a protonated/sodiated adduct is measured and compared to the theoretical mass calculated from the isotopic masses of the constituent elements. The characteristic isotopic pattern of tin, with its multiple stable isotopes, provides a distinct signature that further aids in the confirmation of the compound's identity.

Table 1: Representative HRMS Data for an Organotin Compound

Ion Type Theoretical m/z Measured m/z Mass Difference (ppm)
[M+H]+ 391.1968 391.1972 1.0

Note: Data presented is representative and illustrates the expected accuracy of HRMS analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile and polar molecules, as it typically produces intact molecular ions with minimal fragmentation. wikipedia.orgnih.govlibretexts.org For 3-(tributylstannyl)hex-2-en-1-ol, which possesses a polar hydroxyl group, ESI-MS is a suitable method for determining its molecular weight. nih.gov The analysis would likely be performed in positive ion mode, observing the protonated molecule [M+H]+ or adducts with alkali metals such as sodium [M+Na]+ or potassium [M+K]+. nih.gov

The resulting mass spectrum would show a prominent peak corresponding to the molecular weight of the compound plus the mass of the adduct ion. The "soft" nature of ESI ensures that the primary information obtained is the molecular weight, which is a critical first step in structural elucidation. wikipedia.org Tandem mass spectrometry (MS/MS) can be coupled with ESI to induce fragmentation and gain further structural insights. mdpi.com

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry (GC/MS) is a powerful combination for the separation and identification of volatile and thermally stable compounds. libretexts.orgdocbrown.info While organotin compounds can be thermally sensitive, GC/MS analysis of 3-(tributylstannyl)hex-2-en-1-ol is feasible, though it may require derivatization of the hydroxyl group to increase volatility and thermal stability. nih.gov

In the mass spectrometer, the compound undergoes electron ionization, a hard ionization technique that leads to extensive and reproducible fragmentation. The resulting fragmentation pattern serves as a molecular "fingerprint" that can be used for structural confirmation and identification. docbrown.infochadsprep.com For 3-(tributylstannyl)hex-2-en-1-ol, characteristic fragmentation would involve the sequential loss of butyl radicals (C4H9•) from the tin atom, leading to prominent ions at m/z values corresponding to [M-57]+, [M-114]+, and [M-171]+. Other fragmentations involving the hexenol backbone would also be observed, providing a complete structural picture.

Table 2: Expected GC/MS Fragmentation Pattern for 3-(Tributylstannyl)hex-2-en-1-ol

m/z Proposed Fragment
390 [M]+ (for the most abundant Sn isotope)
333 [M - C4H9]+
276 [M - 2(C4H9)]+
219 [M - 3(C4H9)]+

Note: The m/z values are based on the most abundant isotopes and represent a hypothetical fragmentation pattern.

X-ray Diffraction (XRD) for Solid-State Structural Determination

The process involves irradiating a single crystal with X-rays and analyzing the diffraction pattern produced. This pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined. For 3-(tributylstannyl)hex-2-en-1-ol, XRD would confirm the geometry at the tin atom and the stereochemistry of the double bond.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. utoronto.cawisc.edu For 3-(tributylstannyl)hex-2-en-1-ol, TLC would be performed on a stationary phase of silica (B1680970) gel, which is polar. wisc.edu

The compound is spotted on the TLC plate, which is then developed in a suitable mobile phase, typically a mixture of non-polar and polar solvents such as hexanes and ethyl acetate (B1210297). youtube.com Due to its polarity, 3-(tributylstannyl)hex-2-en-1-ol would have a moderate retention factor (Rf) value. wisc.edukhanacademy.org The spots can be visualized under UV light if the compound is UV-active, or by staining with a suitable reagent such as potassium permanganate (B83412) or an iodine chamber.

Table 3: Representative TLC Data

Compound Mobile Phase (Hexane:Ethyl Acetate) Rf Value
Starting Material (e.g., a less polar alkyne) 9:1 0.8
3-(Tributylstannyl)hex-2-en-1-ol 7:3 0.4

Note: Rf values are illustrative and depend on the specific conditions.

Column Chromatography (Flash Chromatography)

Column chromatography is the primary method for the purification of 3-(tributylstannyl)hex-2-en-1-ol on a preparative scale. column-chromatography.comyoutube.comresearchgate.netopentrons.com This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel, as they are passed through a column with a liquid mobile phase. researchgate.net

For the purification of 3-(tributylstannyl)hex-2-en-1-ol, a glass column is packed with silica gel and the crude reaction mixture is loaded onto the top. A solvent system, often predetermined by TLC analysis, is then passed through the column. youtube.com A gradient of increasing solvent polarity, for example, from pure hexanes to a mixture of hexanes and ethyl acetate, is commonly used to elute the compounds from the column. youtube.com Fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 4: Compound Names Mentioned in the Article

Compound Name
3-(Tributylstannyl)hex-2-en-1-ol
Hexanes
Ethyl acetate
Potassium permanganate

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms Involving 3-(Tributylstannyl)hex-2-en-1-ol Derivatives

The mechanistic pathways of reactions involving allylic stannanes like 3-(tributylstannyl)hex-2-en-1-ol are diverse, encompassing palladium-catalyzed cross-coupling reactions, stereoselective allylations, and processes involving radical intermediates.

Detailed Mechanistic Pathways of Palladium-Catalyzed Transformations

The Stille reaction, a cornerstone of palladium-catalyzed cross-coupling, provides a powerful method for forming carbon-carbon bonds using organotin reagents. wikipedia.orgwikipedia.org The mechanism of the Stille reaction has been extensively studied and is generally understood to proceed through a catalytic cycle involving several key steps. wikipedia.orgacs.org

The catalytic cycle typically begins with the oxidative addition of an organic halide or triflate to a palladium(0) complex, forming a palladium(II) intermediate. wikipedia.orguwindsor.ca Subsequent transmetalation with the organostannane, in this case, a derivative of 3-(tributylstannyl)hex-2-en-1-ol, transfers the hexenyl group to the palladium center. wikipedia.org This step is often the rate-determining step and can proceed through different pathways, including associative (cyclic or open) or dissociative mechanisms, depending on the substrates, ligands, and reaction conditions. wikipedia.orgacs.org Finally, reductive elimination from the palladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.org

The nature of the ligands on the palladium catalyst, the solvent, and the specific substituents on the organostannane and the electrophile can significantly influence the efficiency and outcome of the reaction. wikipedia.orgacs.org For instance, the use of bulky phosphine (B1218219) ligands can favor an open transition state in the transmetalation step. wikipedia.org

Understanding the Stereochemical Outcomes in Allylation Reactions

Allylation reactions involving derivatives of 3-(tributylstannyl)hex-2-en-1-ol are valuable for the stereoselective formation of new carbon-carbon bonds. The stereochemical outcome of these reactions is a critical aspect that has been the subject of detailed investigation.

The regioselectivity of the reaction of allylic tin reagents can be influenced by factors such as the presence of methyl substituents on the allylic moiety. acs.org In palladium-catalyzed cross-coupling reactions, the stereochemistry of the resulting product can be influenced by interactions between the palladium catalyst and functional groups within the reactants. For example, studies on similar systems have shown that interactions, such as those between palladium and a fluorine atom, can play a crucial role in determining the stereochemical outcome. researchgate.net Contradictory stereochemical outcomes reported in the literature for Stille couplings with chiral organostannanes suggest that achieving stereocontrol is a nuanced challenge. acs.org However, it also points to the potential for achieving either retention or inversion of configuration at the transmetalated carbon by carefully selecting reaction conditions. acs.org

Role of Radical Intermediates in Organotin Chemistry

Beyond ionic pathways, organotin compounds, including allylic stannanes, are extensively used in radical chemistry. wikipedia.org Tributyltin radicals (Bu₃Sn•), which are a type of stannyl (B1234572) radical, can act as intermediates in various atom-transfer reactions. wikipedia.org

In radical chain reactions, a carbon-halogen bond can react with a tributyltin radical to generate a carbon-centered radical. libretexts.org This radical can then participate in subsequent reactions, such as addition to an alkene or alkyne, to form new carbon-carbon bonds. libretexts.org Radical reactions offer a mild and chemoselective method for generating carbon-centered radicals, which is particularly useful for complex molecule synthesis. nih.gov

For allylic tin reagents, radical reactions can proceed via addition of an initiating radical to the double bond, followed by decomposition to yield the allylated product and a propagating tin radical. libretexts.org This highlights the versatility of organotin compounds to participate in both polar and radical-mediated transformations.

Computational Chemistry Approaches for Reactivity and Selectivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and selectivity of organometallic reactions, including those involving organotin compounds.

Density Functional Theory (DFT) Calculations on Organotin Systems

DFT calculations have been widely applied to study the mechanisms of palladium-catalyzed cross-coupling reactions like the Stille and Suzuki reactions. unipi.itdntb.gov.uaacs.orgresearchgate.net These studies provide valuable insights into the energies of intermediates and transition states along the reaction pathway. unipi.itdntb.gov.ua

For instance, DFT analysis of the transmetalation step in the Stille reaction has helped to elucidate the different possible reaction modes (cyclic vs. open) and the stabilizing effects of nucleophilic assistance at the tin atom. unipi.it Such calculations can quantify the activation energies for different pathways, helping to explain experimentally observed outcomes. acs.org Furthermore, DFT can be used to investigate the electronic structure of reactants and catalysts, providing a deeper understanding of their reactivity. researchgate.netriken.jp

Modeling of Transition States in Key Reactions

The modeling of transition states is a crucial aspect of computational studies, as it allows for the direct calculation of activation barriers, which are key to understanding reaction rates and selectivity. unipi.it In the context of the Stille reaction, DFT has been used to model the transition states for the transmetalation step, providing detailed geometric and energetic information. unipi.it

Future Directions and Emerging Research Areas in Organotin Chemistry Relevant to 3 Tributylstannyl Hex 2 En 1 Ol

Development of More Sustainable and Green Synthetic Routes for Organostannanes

The development of sustainable and green synthetic methodologies is a paramount goal in modern chemistry, and the synthesis of organostannanes is no exception. Traditional methods often involve harsh reagents and generate significant waste. Current research focuses on creating more environmentally friendly pathways to these valuable compounds.

One promising approach is mechanochemical synthesis , a solvent-free method that relies on mechanical force to initiate chemical reactions. rsc.orgrsc.orgfuamjpas.org.ngacs.orgscispace.com This technique has been successfully applied to the synthesis of various organotin compounds, reducing the reliance on volatile organic solvents and often leading to higher yields and shorter reaction times. fuamjpas.org.ng For instance, hypervalent tin(IV) compounds have been synthesized through solvent- and catalyst-free mechanochemical grinding. rsc.orgrsc.org

The use of ionic liquids as alternative reaction media represents another significant step towards greener organotin chemistry. acs.orgresearchgate.netacs.orgresearchgate.net Ionic liquids are non-volatile and can often be recycled, making them more sustainable than traditional organic solvents. acs.orgresearchgate.net They have been shown to be effective in various organostannane reactions, facilitating product separation and catalyst recycling. researchgate.net

Furthermore, the exploration of dialkyl carbonates as green reagents and solvents is gaining traction. researchgate.netfrontiersin.org These compounds are non-toxic and can act as both the solvent and a reactant, leading to more atom-economical processes.

Exploration of Novel Catalytic Systems for Stannane (B1208499) Transformations

Catalysis is at the heart of many applications of organotin compounds, particularly in cross-coupling reactions. The development of novel catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of these transformations.

Palladium-catalyzed reactions , such as the Stille coupling, remain a cornerstone of organotin chemistry. researchgate.net However, research is ongoing to develop more active and robust palladium catalysts. A significant area of interest is the use of bimetallic catalysis , where the combination of two different metals, such as palladium and copper (Pd/Cu) or platinum and tin (Pt-Sn), can lead to synergistic effects, enhancing catalytic activity and selectivity. researchgate.netacs.orgconicet.gov.arrsc.org For example, bimetallic Pd/Cu systems have been effectively used for the borylation of propargylic substrates. acs.org

Photocatalysis is emerging as a powerful tool for initiating novel transformations involving organotin compounds. nih.govrsc.orgsci-hub.se Visible-light photoredox catalysis can be used to generate radical intermediates under mild conditions, enabling a range of reactions that are not accessible through traditional thermal methods. nih.govsci-hub.se This includes the generation of acyl radicals and C-H acylation, which could be applied to the functionalization of complex molecules containing a stannyl (B1234572) group. nih.gov

Advancements in Asymmetric Synthesis Utilizing Chiral Organotin Reagents and Ligands

The synthesis of enantiomerically pure compounds is of utmost importance in medicinal chemistry and materials science. Asymmetric synthesis using chiral organotin reagents and ligands is a growing area of research aimed at controlling the stereochemical outcome of reactions.

Researchers have been successful in synthesizing and utilizing chiral organotin reagents , where a chiral auxiliary is attached to the tin atom, to induce stereoselectivity in subsequent reactions. researchgate.netrsc.orgrsc.orgcdnsciencepub.comnih.gov For example, enantiomerically enriched bicyclo[2.2.1]hept-2-yl tin hydrides have been prepared from camphor (B46023) and used in stereoselective radical reactions. researchgate.net The stereoselective Diels-Alder addition of cyclopentadiene (B3395910) to an acrylate (B77674) bearing a chiral auxiliary and a triphenylstannyl group has also been demonstrated, leading to an adduct with high enantiomeric excess. rsc.orgrsc.org

The development of chiral ligands for metal catalysts used in organotin reactions is another key strategy. These ligands can create a chiral environment around the metal center, influencing the stereochemical course of the reaction and leading to the formation of a single enantiomer of the product.

Integration of 3-(Tributylstannyl)hex-2-en-1-ol in Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. The integration of organotin chemistry, and specifically compounds like 3-(tributylstannyl)hex-2-en-1-ol, into these modern synthetic workflows is an active area of development.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for handling the often reactive and sensitive organotin reagents. researchgate.neteuropa.eu The use of packed-bed reactors containing immobilized reagents or catalysts can simplify purification and product isolation. researchgate.net For instance, polymer-supported organotin azides have been used in flow reactors for the synthesis of tetrazoles, minimizing tin contamination in the final product. researchgate.neteuropa.eu Microreactors are also being explored for conducting organotin reactions on a small scale with high efficiency. acs.org

Automated synthesis platforms are being developed to streamline the synthesis of complex molecules, including those involving organometallic reagents. researchgate.netprotheragen.airesearchgate.netacs.org These platforms can integrate multiple synthetic steps, purification, and analysis, accelerating the discovery and optimization of new chemical entities. The development of robust protocols for incorporating organostannane chemistry into these automated systems will be crucial for their widespread adoption in academic and industrial research. protheragen.airesearchgate.net

Discovery of New Applications in Materials Science and Interdisciplinary Research

The unique properties of organotin compounds continue to inspire their exploration in new and interdisciplinary areas of research, particularly in materials science.

Organotin polymers are a class of materials with diverse and tunable properties. acs.orgnih.govresearchgate.netibm.com They have shown promise as high dielectric constant materials for use in capacitors and other electronic components. acs.org Organotin-containing polymers have also been investigated as resist materials in microlithography for the fabrication of integrated circuits. ibm.com The ability to incorporate the tin atom into the polymer backbone or as a pendent group allows for the fine-tuning of the material's properties for specific applications. researchgate.netibm.com

Furthermore, organotin compounds are being utilized as precursors for the synthesis of nanomaterials . For example, they can be used to prepare tin oxide (SnO₂) nanoparticles and thin films with applications in gas sensing and electronics. acs.org The controlled decomposition of organotin precursors allows for the formation of nanostructured materials with high surface areas and specific morphologies.

The versatility of the carbon-tin bond in compounds like 3-(tributylstannyl)hex-2-en-1-ol ensures their continued relevance in cutting-edge research, from the development of more sustainable chemical processes to the creation of advanced materials with novel functionalities.

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-(Tributylstannyl)hex-2-en-1-ol, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves transmetallation or Stille cross-coupling reactions. For example, allyltin intermediates can be generated via transmetallation using tin(IV) chloride, followed by reaction with aldehydes . The Appel reaction is another viable route, where halogenation of tributylstannyl precursors (e.g., (Z)-3-(tributylstannyl)prop-2-en-1-ol) with reagents like carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) yields brominated derivatives . Optimization strategies include:

  • Using catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with N-hydroxybenzotriazole (HOBt) to improve coupling efficiency .
  • Adjusting stoichiometry and reaction time to minimize side products (e.g., tributyltin oxide).
  • Monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS.

Q. What spectroscopic techniques are recommended for characterizing 3-(Tributylstannyl)hex-2-en-1-ol?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign stereochemistry and confirm allyltin bonding using coupling constants (e.g., JSnHJ_{Sn-H}) and chemical shifts for vinyl protons (δ 5.0–6.5 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures, particularly for distinguishing stereoisomers .
  • IR Spectroscopy : Identify hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and tin-carbon bonds (Sn-C ~450–550 cm⁻¹) .
  • Mass Spectrometry (EI/ESI-MS) : Confirm molecular weight and detect tributyltin fragments (e.g., Bu3Sn+\text{Bu}_3\text{Sn}^+, m/z 291) .

Q. What safety precautions are necessary when handling tributylstannyl compounds?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents .
  • Ventilation : Tributylstannyl compounds release toxic fumes upon decomposition; ensure adequate airflow or closed-system handling .
  • Waste Disposal : Collect residues in sealed containers labeled for heavy-metal waste. Consult institutional guidelines for disposal of organotin compounds .

Advanced Research Questions

Q. How does the choice of catalyst influence stereochemical outcomes in Stille coupling reactions involving 3-(Tributylstannyl)hex-2-en-1-ol?

  • Methodological Answer :

  • Palladium Catalysts : Use Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (e.g., AsPh₃) to control transmetallation rates and suppress β-hydride elimination, preserving stereochemistry .
  • Copper(I) Additives : Enhance coupling efficiency for electron-deficient substrates by stabilizing oxidative addition intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor retention of configuration, while nonpolar solvents may lead to isomerization .

Q. What strategies can resolve contradictions in NMR data for allyltin intermediates during synthesis?

  • Methodological Answer :

  • Variable-Temperature NMR (VT-NMR) : Suppress dynamic effects (e.g., hindered rotation) causing signal splitting .
  • Isotopic Labeling : Introduce deuterated solvents or ¹¹⁹Sn-enriched reagents to enhance signal resolution in crowded spectra .
  • Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ADF software) to validate structural assignments .

Q. How can computational methods predict the environmental degradation pathways of tributylstannyl compounds?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for Sn-C bonds to identify likely cleavage sites under oxidative conditions (e.g., reaction with ozone) .
  • Kinetic Modeling : Use software like Kintecus or COPASI to simulate gas-phase reactions with OH radicals or NO₃, incorporating experimental rate constants (kOHk_{\text{OH}}) from smog chamber studies .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the hexenol chain) with degradation half-lives .

Q. What are the challenges in isolating 3-(Tributylstannyl)hex-2-en-1-ol from reaction mixtures, and how can they be addressed?

  • Methodological Answer :

  • Chromatography : Use silica gel columns with hexane/ethyl acetate (95:5) to separate tin-containing products from polar byproducts. Avoid aqueous workups to prevent hydrolysis .
  • Distillation : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) minimizes thermal decomposition of heat-sensitive organotin compounds .
  • Chelation Traps : Add EDTA or citrate buffers to sequester residual metal catalysts (e.g., Pd, Cu) that co-elute with the product .

Q. How does the electronic nature of substituents affect the reactivity of tributylstannyl groups in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Donating Groups (EDGs) : Enhance transmetallation rates by increasing electron density at the tin center, as observed in methoxy-substituted analogs .
  • Electron-Withdrawing Groups (EWGs) : Stabilize transition states in oxidative addition steps, improving yields in Stille couplings with aryl halides .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) on the hexenol chain can hinder catalyst access, requiring larger ligand frameworks (e.g., XPhos) to maintain activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.